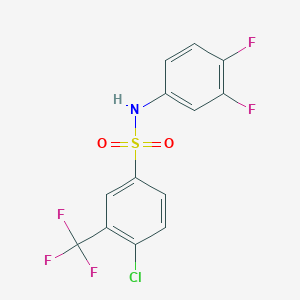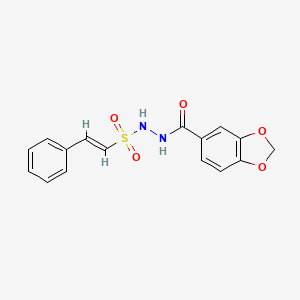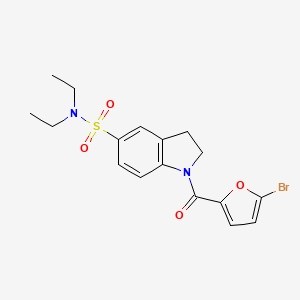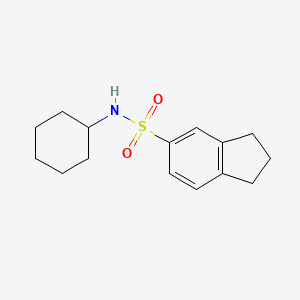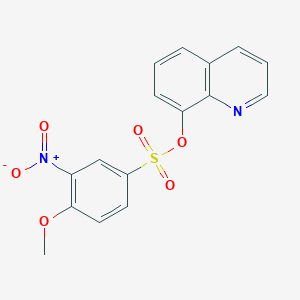
7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one, also known as KF-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to the class of coumarin derivatives and has been shown to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of 7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. Additionally, 7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various cell types, including macrophages and endothelial cells. Additionally, 7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one has been found to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one has several advantages for lab experiments, including its high purity and stability. Additionally, 7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one has been shown to have low toxicity in normal cells, which makes it a promising candidate for further development as a therapeutic agent. However, 7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one has some limitations, including its relatively low water solubility and limited bioavailability.
Orientations Futures
There are several future directions for the study of 7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one. One potential direction is the development of novel formulations or delivery methods to improve its bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one and to identify its molecular targets. Finally, more preclinical studies are needed to evaluate the efficacy and safety of 7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one in animal models before clinical trials can be conducted.
Méthodes De Synthèse
7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one can be synthesized through a multistep process involving the condensation of 4-hydroxycoumarin with 2-pyrrolidone, followed by reaction with ethyl bromoacetate and finally cyclization with sodium ethoxide. This method has been optimized to produce high yields of pure 7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one and has been used in numerous studies.
Applications De Recherche Scientifique
7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one has been found to have antioxidant properties, which can protect cells from oxidative damage caused by reactive oxygen species. 7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one has also been shown to have anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
Propriétés
IUPAC Name |
7-(2-oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c17-14(16-7-1-2-8-16)10-19-12-5-3-11-4-6-15(18)20-13(11)9-12/h3-6,9H,1-2,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQORAGTMHWPDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC3=C(C=C2)C=CC(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

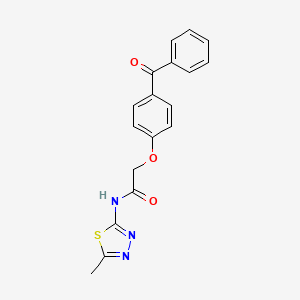

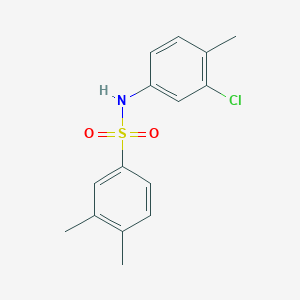

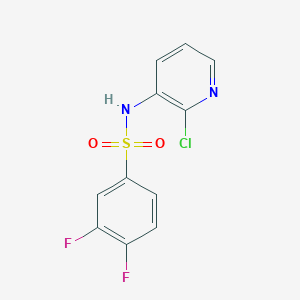
![N-[3-[(4-chlorophenyl)sulfamoyl]-4-methylphenyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B7480059.png)

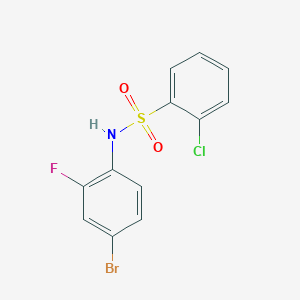
![(2,5-Dimethylfuran-3-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7480067.png)
